Cas no 1368718-18-6 (1-tert-butylpiperidine-4-carboxylic acid)

1368718-18-6 structure
상품 이름:1-tert-butylpiperidine-4-carboxylic acid
CAS 번호:1368718-18-6
MF:C10H19NO2
메가와트:185.26336312294
CID:5218251
1-tert-butylpiperidine-4-carboxylic acid 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(tert-butyl)piperidine-4-carboxylic acid
- 1-tert-butylpiperidine-4-carboxylic acid
-
- 인치: 1S/C10H19NO2/c1-10(2,3)11-6-4-8(5-7-11)9(12)13/h8H,4-7H2,1-3H3,(H,12,13)
- InChIKey: AAUUDBQSOKDKPI-UHFFFAOYSA-N
- 미소: N1(C(C)(C)C)CCC(C(O)=O)CC1
1-tert-butylpiperidine-4-carboxylic acid 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-1G |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 1g |
¥ 4,158.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-100mg |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 100mg |
¥1024.0 | 2024-04-24 | |
Chemenu | CM501097-1g |
1-(tert-Butyl)piperidine-4-carboxylicacid |
1368718-18-6 | 95% | 1g |
$893 | 2022-09-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-5G |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 5g |
¥ 12,474.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-500MG |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 500MG |
¥ 2,772.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-500mg |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 500mg |
¥2722.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-5g |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 5g |
¥12247.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-250MG |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 250MG |
¥ 1,663.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-10G |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 10g |
¥ 20,790.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB90732-100MG |
1-tert-butylpiperidine-4-carboxylic acid |
1368718-18-6 | 95% | 100MG |
¥ 1,042.00 | 2023-03-31 |
1-tert-butylpiperidine-4-carboxylic acid 관련 문헌
-
Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
1368718-18-6 (1-tert-butylpiperidine-4-carboxylic acid) 관련 제품
- 6470-18-4(1-Acetylamino-7-naphthol)
- 210240-73-6(1-N-CBZ-PENTANE-1,3-DIAMINE)
- 2580207-64-1(Methyl 2-(azetidin-3-ylidene)-2-bromoacetate)
- 2171977-81-2(1-(2,2-difluoroethyl)-5-propyl-1H-1,2,3-triazol-4-ylmethanol)
- 1275526-12-9(2-(6-chloropyridine-3-carbonyl)-2,3-dihydro-1H-isoindole)
- 1184591-15-8(2-(3-amino-1H-1,2,4-triazol-1-yl)-N-tert-butylpropanamide)
- 2138384-54-8(1-(2,2-dimethylpropyl)-1H-indol-6-amine)
- 1247415-99-1(N-(3-ethoxypropyl)bicyclo[2.2.1]heptan-2-amine)
- 69626-75-1(Benzofuran, 2-iodo-)
- 2229268-92-0(1-(4-{(tert-butoxy)carbonylamino}cyclohexyl)-4-hydroxycyclohexane-1-carboxylic acid)
추천 공급업체
Amadis Chemical Company Limited
(CAS:1368718-18-6)1-tert-butylpiperidine-4-carboxylic acid

순결:99%
재다:1g
가격 ($):810.0